8-ethoxy-1-methoxy-12a-methyl-2,3,4,4a,4b,5,6,10b,11,12-decahydro-1H-chrysene
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Overview
Description
8-ethoxy-1-methoxy-12a-methyl-2,3,4,4a,4b,5,6,10b,11,12-decahydro-1H-chrysene is a complex organic compound with a unique structure. It belongs to the class of polycyclic aromatic hydrocarbons and is characterized by its multiple ring systems and various functional groups, including ethoxy and methoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethoxy-1-methoxy-12a-methyl-2,3,4,4a,4b,5,6,10b,11,12-decahydro-1H-chrysene typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the core chrysene structure: This can be achieved through cyclization reactions involving aromatic precursors.
Functionalization: Introduction of ethoxy and methoxy groups through etherification reactions.
Methylation: Addition of the methyl group using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. large-scale synthesis would follow similar steps as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-ethoxy-1-methoxy-12a-methyl-2,3,4,4a,4b,5,6,10b,11,12-decahydro-1H-chrysene can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or nitration reactions using halogens or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
8-ethoxy-1-methoxy-12a-methyl-2,3,4,4a,4b,5,6,10b,11,12-decahydro-1H-chrysene has several applications in scientific research:
Chemistry: Used as a model compound for studying polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the synthesis of more complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 8-ethoxy-1-methoxy-12a-methyl-2,3,4,4a,4b,5,6,10b,11,12-decahydro-1H-chrysene involves its interaction with various molecular targets. These interactions can include:
Binding to enzymes: Modulating their activity.
Interacting with receptors: Affecting signal transduction pathways.
Incorporation into cellular membranes: Altering membrane properties and functions.
Comparison with Similar Compounds
Similar Compounds
- 8-methoxy-12a-methyl-1,2,3,4,4a,4b,5,6,10b,11,12,12a-dodecahydrochrysen-2-one
- 2-ethoxy-7-methoxy-4a-methyl-3,4,4a,5,6,11,12,12a-octahydro-chrysene
Uniqueness
8-ethoxy-1-methoxy-12a-methyl-2,3,4,4a,4b,5,6,10b,11,12-decahydro-1H-chrysene is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized research applications.
Properties
Molecular Formula |
C22H32O2 |
---|---|
Molecular Weight |
328.5 g/mol |
IUPAC Name |
8-ethoxy-1-methoxy-12a-methyl-2,3,4,4a,4b,5,6,10b,11,12-decahydro-1H-chrysene |
InChI |
InChI=1S/C22H32O2/c1-4-24-16-9-11-17-15(14-16)8-10-19-18(17)12-13-22(2)20(19)6-5-7-21(22)23-3/h9,11,14,18-21H,4-8,10,12-13H2,1-3H3 |
InChI Key |
MVFRQMVXJZISHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCCC4OC)C |
Origin of Product |
United States |
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